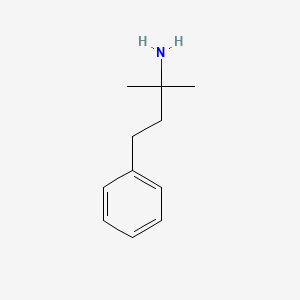

2-Methyl-4-phenylbutan-2-amine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H17N |

|---|---|

分子量 |

163.26 g/mol |

IUPAC 名称 |

2-methyl-4-phenylbutan-2-amine |

InChI |

InChI=1S/C11H17N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |

InChI 键 |

PRJWYFPDHWJLEV-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CCC1=CC=CC=C1)N |

产品来源 |

United States |

Advanced Structural Characterization and Nomenclature of 2 Methyl 4 Phenylbutan 2 Amine

Systematic IUPAC Nomenclature and Derivation of 2-Methyl-4-phenylbutan-2-amine

The systematic name of a molecule according to the International Union of Pure and Applied Chemistry (IUPAC) is derived by following a set of established rules to ensure a unique and unambiguous identification of its structure. The derivation for this compound is as follows:

Identification of the Principal Functional Group: The primary functional group in the molecule is the amine (-NH₂) group, which leads to the suffix "-amine".

Identification of the Parent Chain: The longest continuous carbon chain containing the principal functional group is identified. In this case, it is a four-carbon chain, which corresponds to the parent alkane "butane". When the amine is the principal functional group, the final 'e' of the alkane name is dropped and replaced by the suffix 'amine', giving "butanamine".

Numbering the Parent Chain: The chain is numbered to give the carbon atom bonded to the amine group the lowest possible locant. Numbering from the end closer to the amine group, the -NH₂ is located at carbon 2. Thus, the name becomes "butan-2-amine".

Identification and Naming of Substituents: There are three substituents attached to the butane (B89635) backbone:

A phenyl group (-C₆H₅) is located at carbon 4.

A methyl group (-CH₃) is also located at carbon 2.

Assembling the Full IUPAC Name: The substituents are listed in alphabetical order (methyl, then phenyl) preceded by their locants. Therefore, the complete and systematic IUPAC name is This compound .

Exploration of Common Synonyms and Aliases in Scientific Literature

While the systematic IUPAC name provides an unambiguous identifier, a variety of synonyms and aliases may be encountered in scientific literature, chemical databases, and commercial catalogs. These names often arise from different nomenclature systems (e.g., common names, semi-systematic names) or are derived from related compounds. For this compound (CAS Number: 43052-72-8), synonyms are not widely documented, but can be inferred from the nomenclature of structurally similar molecules.

One of the most common related compounds is phentermine, which is 2-methyl-1-phenylpropan-2-amine. Given its structural relationship, this compound can be considered a homolog of phentermine. Many aliases are derived by treating the phenylethyl group as the parent structure.

| Nomenclature System | Synonym/Alias | Derivation Notes |

|---|---|---|

| IUPAC | This compound | Systematic name based on the longest carbon chain (butane). |

| Semi-Systematic | α,α-Dimethyl-β-phenylethylmethanamine | Treats the structure as a substituted methanamine, though this is uncommon. |

| Semi-Systematic | α,α-Dimethylbenzenepropanamine | Derived from the name of the related alcohol, α,α-dimethylbenzenepropanol. It considers a three-carbon chain with a phenyl group as the parent. sielc.com |

| Common/Trivial | 1,1-Dimethyl-3-phenylpropylamine | Names the C4 chain as a propyl group substituted with a phenyl group. The amine is located on the first carbon of this "propyl" substituent. |

Detailed Conformational Analysis of the Butane Backbone and Substituents

The flexibility of the butane backbone in this compound allows the molecule to adopt various spatial arrangements, or conformations, through rotation around its single bonds. The relative stability of these conformations is governed by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).

The conformational landscape of this compound is primarily defined by rotation about the C2-C3 and C3-C4 sigma bonds.

Rotation about the C3-C4 Bond: This bond connects the phenyl-substituted C4 to the C3 methylene (B1212753) group. Rotation here determines the orientation of the bulky phenyl group relative to the rest of the alkyl chain. The lowest energy conformation will place the phenyl group anti-periplanar to the C2 carbon, minimizing steric hindrance. Gauche interactions, where the phenyl group is closer to the C2 carbon, would be of higher energy.

Rotation about the C2-C3 Bond: This rotation is more constrained due to the presence of the bulky group at C2, which consists of the amine and two methyl groups, approximating a tert-butyl group in terms of steric demand. The most stable conformations will be staggered to avoid eclipsing interactions. The most favorable staggered conformation will place the bulky C2 substituent anti-periplanar to the phenylethyl moiety (the C4-C3-H₂ group), minimizing repulsive steric interactions.

The global energy minimum for the molecule is likely to be a staggered conformation where the phenyl group and the amino-dimethyl-methyl group are in an anti-periplanar arrangement relative to the central C2-C3 bond, providing maximum separation.

| Dihedral Angle (C4-C3-C2-N) | Conformation Type | Relative Energy | Description |

|---|---|---|---|

| ~180° | Anti-periplanar (Staggered) | Lowest | The phenyl group and the amine group are maximally separated, minimizing steric strain. This is the most stable conformer. |

| ~60° | Gauche (Staggered) | Intermediate | The phenyl and amine groups are closer, leading to some steric repulsion. This conformer is less stable than the anti form. |

| 0° | Syn-periplanar (Eclipsed) | Highest | The phenyl and amine groups are eclipsed, resulting in significant torsional and steric strain. This is a high-energy transition state. |

The two methyl groups on C2 (geminal dimethyl groups) have profound steric and electronic consequences.

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the C2 carbon and, to a lesser extent, on the nitrogen atom of the amine group. This enhanced electron density slightly increases the basicity of the amine compared to a non-alkylated analogue. However, the steric hindrance often plays a more dominant role in chemical reactivity, as it can physically block the lone pair of the amine from interacting with other molecules.

Electronic Structure and Molecular Orbital Analysis of this compound

The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are often used to model these properties. While specific studies on this compound are not prevalent, its electronic characteristics can be accurately inferred from its constituent functional groups and analysis of similar molecules like amphetamine.

The key molecular orbitals involved in its chemistry are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is expected to be primarily localized on the electron-rich phenyl ring, corresponding to the π-system. The lone pair of electrons on the nitrogen atom of the amine group will also contribute significantly to the HOMO or a molecular orbital very close in energy.

LUMO: The LUMO is anticipated to be localized on the antibonding π* orbitals of the phenyl ring.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability.

The presence of the electronegative nitrogen atom and the polarizable phenyl ring creates a non-uniform distribution of electron density across the this compound molecule.

An Electrostatic Potential (ESP) map would visualize this charge distribution. It would be expected to show:

High negative potential (red/yellow): Concentrated around the nitrogen atom due to its lone pair of electrons, making this the primary site for electrophilic attack or hydrogen bonding. The π-face of the phenyl ring would also show a region of negative potential.

High positive potential (blue): Localized on the hydrogen atoms of the amine group (-NH₂), making them acidic and capable of acting as hydrogen bond donors.

Neutral potential (green): Spread across the aliphatic butane backbone and the carbon atoms of the phenyl ring.

This charge distribution results in a molecule with a significant dipole moment, influencing its solubility and interactions with biological targets.

| Molecular Region | Key Atoms | Expected Partial Charge | Reason |

|---|---|---|---|

| Amine Group | N | Negative (δ-) | High electronegativity and lone pair of electrons. |

| Amine Group | H (on N) | Positive (δ+) | Polar N-H bond. |

| Phenyl Ring | C (π-system) | Slightly Negative (δ-) | Delocalized π-electron cloud. |

| Alkyl Backbone | C, H | Largely Neutral | Nonpolar C-C and C-H bonds. |

Frontier Molecular Orbital (FMO) Characteristics and Implications for Reactivity

The principles of Frontier Molecular Orbital (FMO) theory are fundamental to understanding the reactivity of a molecule. This theory posits that the most significant interactions between molecules occur between the highest energy occupied molecular orbital (HOMO) of one molecule and the lowest energy unoccupied molecular orbital (LUMO) of another. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in predicting a molecule's chemical reactivity and stability.

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarizable and, therefore, more reactive. Such a molecule can more readily donate or accept electrons in chemical reactions. Conversely, a larger HOMO-LUMO gap suggests greater stability and lower reactivity.

The HOMO itself is associated with the molecule's ability to act as a nucleophile or an electron donor. A higher HOMO energy level implies that the electrons in this orbital are less tightly bound and more available for donation. The LUMO, on the other hand, relates to the molecule's capacity to act as an electrophile or an electron acceptor. A lower LUMO energy level indicates a greater affinity for accepting electrons.

While these general principles of FMO theory are well-established, their specific application to this compound requires dedicated computational studies, such as those employing Density Functional Theory (DFT), to calculate the precise energy levels of its frontier orbitals. Without such studies, any discussion of its FMO characteristics and reactivity remains speculative.

Synthetic Methodologies for 2 Methyl 4 Phenylbutan 2 Amine

Retrosynthetic Analysis of the 2-Methyl-4-phenylbutan-2-amine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are considered the most logical.

The most straightforward disconnection is at the carbon-nitrogen (C-N) bond. This functional group interconversion (FGI) leads back to a tertiary alcohol or, more directly, a ketone precursor. Cleaving the C-N bond suggests that the amine can be formed from a carbonyl compound, specifically 4-phenylbutan-2-one, and an ammonia (B1221849) equivalent. This pathway is attractive as it relies on the well-established chemistry of reductive amination. youtube.comyoutube.com

An alternative disconnection strategy involves cleaving a carbon-carbon (C-C) bond. A logical C-C bond to break is between the C2 and C3 carbons or adjacent to the nitrile group in a nitrile-based precursor. For instance, disconnecting the bond between the tertiary carbon (C2) and its attached methyl groups could lead back to a nitrile, such as 4-phenylbutanenitrile, and a methylating agent. A more practical C-C disconnection, however, targets the bond formed via a Grignard reaction. This approach identifies benzyl (B1604629) cyanide and a methyl Grignard reagent as potential starting materials, which would react to form an imine intermediate that can be subsequently reduced to the target amine.

These disconnections highlight two major synthetic families: those proceeding through a carbonyl intermediate (ketone) and those utilizing a nitrile intermediate.

Direct Amination Approaches from Carbonyl Precursors

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the final amine. wikipedia.orglibretexts.org The direct reductive amination of 4-phenylbutan-2-one with ammonia is one of the most direct routes to this compound.

The reaction proceeds in two main steps:

Imine Formation: 4-phenylbutan-2-one reacts with ammonia under neutral or weakly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form a transient imine.

Reduction: The imine is immediately reduced by a suitable reducing agent present in the reaction mixture.

A key challenge is to select a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine. libretexts.org Several specialized reducing agents have been developed for this purpose. The use of catalysts, particularly those based on earth-abundant metals like iron or cobalt, has made this an appealing and environmentally friendly method. nih.govacs.org

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over ketones. libretexts.org | Highly toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Non-toxic, highly effective, commercially available. | Can be moisture sensitive. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni Catalyst | High atom economy, clean reaction. wikipedia.org | Requires specialized high-pressure equipment. |

| Ammonia Borane (NH₃BH₃) | Solvent-free or in various solvents | Stable, solid hydride source. | Can require a promoter or catalyst. |

The synthesis of amines via the direct alkylation of ammonia or lower-order amines with alkyl halides is a fundamental reaction in organic chemistry. wikipedia.org However, this method is often plagued by a lack of selectivity. The product amine is typically more nucleophilic than the starting amine, leading to overalkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgpressbooks.pub

For the synthesis of a sterically hindered primary amine like this compound, this route is particularly challenging. The hypothetical reaction would involve treating a tertiary alkyl halide, such as 2-chloro-2-methyl-4-phenylbutane, with ammonia. This reaction is highly prone to E2 elimination due to the hindered nature of the tertiary carbon, which would lead to the formation of alkenes (e.g., 2-methyl-4-phenyl-1-butene (B12996274) and 2-methyl-4-phenyl-2-butene) as major byproducts.

Due to the significant issues of polyalkylation and competing elimination reactions, direct alkylation of ammonia is generally not a preferred laboratory method for the clean synthesis of primary amines, especially hindered ones. libretexts.orgwikipedia.org

Nitrile-Based Synthesis Routes

An effective two-step pathway to this compound involves the creation and subsequent reduction of a nitrile intermediate. This approach begins with the synthesis of the precursor, 2-methyl-4-phenylbutan-2-nitrile. This can be achieved by reacting 4-phenylbutan-2-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst to form a cyanohydrin, which is then reduced.

Once the nitrile is synthesized, it can be reduced to the corresponding primary amine. The carbon-nitrogen triple bond of the nitrile is readily reduced by powerful hydride reagents or by catalytic hydrogenation. studymind.co.ukjove.com

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and effective reducing agent for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orglibretexts.orgchemguide.co.uk

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgchemguide.co.uk This method is often used in industrial settings due to its lower cost and higher atom economy.

This route is advantageous as it avoids the direct use of ammonia in the key bond-forming step and cleanly yields the desired primary amine. jove.com

The reaction of a Grignard reagent with a nitrile is a classic method for the synthesis of ketones. organicchemistrytutor.comlibretexts.org This reaction can be adapted to form the precursor for this compound. For instance, the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to benzyl cyanide would produce an intermediate imine anion. masterorganicchemistry.com

A subsequent aqueous acidic workup hydrolyzes this imine to yield 4-phenylbutan-2-one. libretexts.orgmasterorganicchemistry.com This ketone can then be subjected to the reductive amination conditions described in section 3.2.1 to furnish the final product.

Interactive Table: Comparison of Nitrile-Based Routes

| Synthetic Route | Key Steps | Intermediates | Key Reagents |

| Route 1: Nitrile Reduction | 1. Cyanohydrin formation2. Reduction | 2-hydroxy-2-methyl-4-phenylbutanenitrile2-methyl-4-phenylbutan-2-nitrile | TMSCNLiAlH₄ or H₂/Catalyst |

| Route 2: Grignard to Ketone | 1. Grignard addition2. Hydrolysis3. Reductive Amination | Imine anion4-Phenylbutan-2-one | Grignard ReagentH₃O⁺NH₃, NaBH₃CN |

| Route 3: One-Pot Grignard/Reduction | 1. Grignard addition2. In situ reduction | Imine anion | Grignard ReagentLiAlH₄ |

Amide and Oxime Reduction Strategies

Reduction reactions are a fundamental tool for the synthesis of amines from carbonyl-containing precursors. For this compound, strategies involving the reduction of amides and oximes are of particular interest.

The direct reduction of a primary amide derived from 2-methyl-4-phenylbutanoic acid does not yield the target compound, this compound. Standard reduction of the carboxamide functional group, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), converts the carbonyl group into a methylene (B1212753) group (CH₂), resulting in the formation of 2-methyl-4-phenylbutan-1-amine, a structural isomer.

However, the broader class of amide reductions offers pathways to tertiary amines. Tertiary amides can be effectively reduced to their corresponding tertiary amines using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or through catalytic hydrosilylation followed by functionalization. nih.govacs.org While these methods are powerful for general amine synthesis, their application to produce the specific primary amine this compound from an amide precursor is not a direct or commonly documented route. The synthesis of this target molecule typically requires precursors where the nitrogen atom can be introduced at the tertiary carbon position.

A chemically sound and widely used method for synthesizing primary amines is the reduction of oximes, which are derived from ketones or aldehydes. organic-chemistry.orgscispace.com For the synthesis of this compound, the logical ketonic precursor is 4-phenyl-2-butanone, which upon reaction with a methyl Grignard reagent (CH₃MgBr) would yield 2-methyl-4-phenyl-2-butanol. Oxidation of this tertiary alcohol would provide the ketone 2-methyl-4-phenylbutan-2-one.

This ketone can then be converted to its corresponding oxime, 2-methyl-4-phenylbutan-2-one oxime, through a condensation reaction with hydroxylamine (B1172632) (NH₂OH). The subsequent reduction of this oxime cleaves the N-O bond and reduces the C=N double bond to furnish the desired primary amine, this compound.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over platinum or nickel catalysts is a common industrial method. nih.gov Chemical reducing agents are also effective; for instance, sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid like zirconium(IV) chloride (ZrCl₄) has been shown to efficiently reduce oximes to amines under mild, solvent-free conditions. scispace.comresearchgate.net

Table 1: Comparison of Reagents for Oxime Reduction

| Reagent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., PtO₂, H₂) | High pressure, various solvents | High yield, clean reaction | Requires specialized high-pressure equipment |

| NaBH₄/ZrCl₄ | Room temperature, solvent-free | Rapid, mild conditions, high efficiency scispace.com | Stoichiometric use of reagents |

Rearrangement Reactions for Amine Formation

Rearrangement reactions provide an elegant way to synthesize primary amines from carboxylic acid derivatives, often involving the loss of a carbon atom as carbon dioxide.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. chemistrylearner.comwikipedia.orgchemistrysteps.com The reaction proceeds by treating the amide with bromine or another halogen in a strong aqueous base, such as sodium hydroxide. chemistrylearner.comtcichemicals.com The key steps involve the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. wikipedia.orgchemistrysteps.com This isocyanate is then hydrolyzed in the aqueous medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org

To synthesize this compound via this method, the required starting material would be 2,2-dimethyl-4-phenylbutanamide . This precursor contains the necessary carbon skeleton, which upon rearrangement and loss of the carbonyl carbon, would yield the target amine.

Reaction Scheme: Hofmann Rearrangement

Step 1: Formation of N-bromoamide from 2,2-dimethyl-4-phenylbutanamide.

Step 2: Rearrangement to form an isocyanate intermediate.

Step 3: Hydrolysis and decarboxylation to yield this compound.

The Curtius and Schmidt rearrangements are powerful alternatives to the Hofmann rearrangement for converting carboxylic acids into primary amines, also with the loss of one carbon atom. masterorganicchemistry.comlibretexts.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097). wikipedia.orgorganic-chemistry.org The necessary precursor, 2,2-dimethyl-4-phenylbutanoyl azide , would be synthesized from the corresponding carboxylic acid (2,2-dimethyl-4-phenylbutanoic acid). Upon heating, the acyl azide rearranges concertedly to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov Similar to the Hofmann rearrangement, this isocyanate can be hydrolyzed to produce this compound. nih.govresearchgate.net This method is valued for its mild conditions and the stability of the isocyanate intermediate, which can be trapped with alcohols to form carbamates. nih.gov

The Schmidt reaction achieves a similar transformation by reacting a carboxylic acid directly with hydrazoic acid (HN₃) under acidic conditions. byjus.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a protonated acyl azide, which rearranges to a protonated isocyanate and subsequently hydrolyzes to the amine. wikipedia.orgyoutube.com While effective, the Schmidt reaction of carboxylic acids is often considered less practical than the Curtius rearrangement due to the use of highly toxic and explosive hydrazoic acid. libretexts.org

Table 2: Comparison of Rearrangement Reactions for Amine Synthesis

| Reaction | Precursor | Key Reagents | Intermediate | Byproducts |

|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂, NaOH | Isocyanate | CO₂, NaBr, H₂O |

| Curtius | Acyl Azide | Heat or photolysis | Isocyanate | N₂ |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The synthesis of amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. europa.eursc.orgbenthamscience.com Several strategies can be applied to make the synthesis of this compound more sustainable.

Catalytic Methods : Employing catalytic rather than stoichiometric reagents is a core principle of green chemistry. For the reduction of the oxime precursor (2-methyl-4-phenylbutan-2-one oxime), catalytic hydrogenation is preferable to using metal hydrides, as it generates less inorganic waste. researchgate.netresearchgate.net Similarly, developing catalytic versions of the Hofmann or Curtius rearrangements can significantly improve the sustainability of these transformations.

Atom Economy : Reactions like the Curtius and Schmidt rearrangements have better atom economy than classical methods that require protecting groups. rsc.org Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal.

Renewable Feedstocks : A long-term goal in sustainable chemistry is the use of biomass-derived starting materials. europa.eursc.org Research into converting lignocellulose or other renewable platform chemicals into the necessary precursors for amine synthesis is an active area. europa.eu For example, developing routes from bio-based alcohols or carboxylic acids could provide a sustainable pathway to compounds like this compound. rsc.org

Safer Solvents and Reagents : Green chemistry encourages the use of less hazardous solvents and reagents. This includes replacing chlorinated solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether (CPME). rsc.org For rearrangement reactions, avoiding highly toxic reagents like hydrazoic acid in the Schmidt reaction in favor of the precursors used in the Curtius rearrangement is a step towards a safer process. libretexts.org

Biocatalysis : The use of enzymes, or biocatalysis, offers a highly selective and environmentally benign method for synthesizing amines. researchgate.netgctlc.org Transaminases, for instance, can catalyze the amination of ketones, providing a direct and green route to chiral amines from prochiral ketones, often under mild aqueous conditions. benthamscience.comresearchgate.net Applying a transaminase to 2-methyl-4-phenylbutan-2-one could offer a highly efficient and sustainable one-step synthesis of the target amine.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible, aligning with the broader goals of modern chemical manufacturing. gctlc.org

Solvent-Free and Aqueous Medium Reaction Conditions

The pursuit of greener chemical processes has driven interest in minimizing or eliminating the use of volatile organic solvents. While specific literature detailing a solvent-free or purely aqueous synthesis for this compound is not extensively documented, principles from related syntheses can be applied. For instance, the synthesis of structurally similar compounds, such as (R)-4-hydroxy-4-phenylbutan-2-one, has been successfully achieved under solvent-free conditions using a recyclable organocatalyst. researchgate.net This approach demonstrates the feasibility of conducting complex organic reactions without traditional solvents, often leading to simplified workup procedures and reduced environmental waste. researchgate.net

Aqueous mediums, while challenging for non-polar reactants, offer significant environmental and safety benefits. The development of water-tolerant catalysts and surfactant-mediated chemistry allows for reactions to proceed in water, which is a non-toxic, non-flammable, and inexpensive solvent. Reductive aminations, a key step in amine synthesis, can be performed in aqueous conditions using specific reducing agents like 2-picoline borane, which is noted for its stability in water. tcichemicals.com

Catalytic Hydrogenation versus Stoichiometric Reducing Agents

A primary route to amines is the reductive amination of a corresponding ketone, in this case, 4-phenylbutan-2-one. This transformation can be accomplished using either catalytic hydrogenation or stoichiometric reducing agents.

Catalytic Hydrogenation: This method involves the reaction of a ketone and an amine source with hydrogen gas in the presence of a metal catalyst. Transition metals such as platinum, palladium, and nickel are commonly employed. A potential pathway to a related primary amine, 4-phenyl-2-butylamine, involves the direct amination of 4-phenyl-2-butanol (B1222856) with ammonia over a ruthenium-pincer complex catalyst at elevated temperature and pressure, achieving a 63% yield. chemicalbook.com This highlights a powerful catalytic approach where water is the only byproduct. The hydrogenation of the precursor ketone, 4-phenyl-2-butanone, has also been studied using platinum-based catalysts, demonstrating effective reduction of the carbonyl group. researchgate.net Catalytic methods are highly regarded in green chemistry for their high atom economy, as the catalyst is used in small amounts and is not consumed in the reaction.

Stoichiometric Reducing Agents: These reagents are consumed in the reaction in a 1:1 or greater molar ratio with the substrate. Common examples for reductive amination include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). tcichemicals.com The process involves the formation of an imine or iminium ion intermediate from the ketone and amine, which is then reduced by the hydride agent. tcichemicals.com While often providing high yields and proceeding under mild conditions (room temperature, atmospheric pressure), these reagents inherently generate significant waste streams. For every mole of product formed, at least one mole of the reducing agent is converted into byproducts (e.g., borate (B1201080) salts) that must be separated and disposed of, leading to a lower atom economy. scranton.eduprimescholars.com

Atom Economy and E-Factor Considerations in Synthesis Design

Evaluating the environmental performance of a synthetic route is crucial in modern chemistry. Atom economy and the Environmental Factor (E-Factor) are key metrics for this assessment. primescholars.com

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as catalytic hydrogenation where hydrogen is added across a double bond, can theoretically achieve 100% atom economy. scranton.edu In contrast, reactions that use stoichiometric reagents, which generate byproducts, will always have an atom economy of less than 100%. scranton.edu

E-Factor: The E-Factor provides a broader measure of waste generation, defined as the total mass of waste produced per unit mass of product. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor signifies a greener, more efficient process with less waste. Catalytic routes generally have a much lower E-Factor compared to those employing stoichiometric reagents due to the reduction in byproducts and often simpler purification processes.

| Metric | Catalytic Hydrogenation (Ideal) | Stoichiometric Reduction (e.g., with NaBH₄) |

|---|---|---|

| Principle | Addition of H₂ across C=N bond. | Hydride transfer from reagent to C=N bond. |

| Byproducts | None (theoretically). | Borate salts and other workup-related waste. |

| Atom Economy | High (approaching 100%). | Lower, due to the mass of the reducing agent not being incorporated into the product. scranton.edu |

| E-Factor | Low. | High. |

Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Yields

When comparing synthetic routes to this compound, a balance must be struck between yield, reaction conditions, and environmental impact.

| Feature | Catalytic Hydrogenation Route | Stoichiometric Reduction Route |

| Efficiency & Yield | Yields can be moderate to high; a related primary amine synthesis reported a 63% yield. chemicalbook.com Overall efficiency is high due to catalyst recycling. | Often provides high laboratory-scale yields (>80-90% is common for NaBH₄ reductions) but is less efficient on a mass basis due to waste. |

| Selectivity | High chemoselectivity is possible, reducing the C=N bond without affecting the phenyl ring. The choice of catalyst and conditions can influence selectivity. researchgate.net | Generally good chemoselectivity for the imine group, especially with milder reagents like NaCNBH₃. |

| Reaction Conditions | Often requires elevated temperatures (e.g., 170°C) and high pressures (e.g., 15-20 bar H₂), necessitating specialized equipment like autoclaves. chemicalbook.com | Typically proceeds under mild conditions (e.g., room temperature, atmospheric pressure) in standard laboratory glassware. |

| Reagents & Safety | Uses flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel). Requires careful handling and specialized equipment. | Hydride reagents can react violently with water and are often toxic (e.g., NaCNBH₃). tcichemicals.com |

| Green Chemistry | Favorable due to high atom economy and low E-Factor. | Unfavorable due to poor atom economy and high E-Factor from stoichiometric byproducts. primescholars.com |

| Scalability | Well-suited for large-scale industrial production where the initial investment in high-pressure equipment is justified. | More suitable for small-scale laboratory synthesis; waste disposal becomes a significant cost and logistical issue on a larger scale. |

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 4 Phenylbutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-Methyl-4-phenylbutan-2-amine in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, a complete and unambiguous assignment of all proton and carbon signals requires more advanced, multi-dimensional techniques.

Multi-dimensional NMR experiments are critical for mapping the connectivity of atoms within the this compound molecule. Based on established chemical shift principles, a hypothetical set of ¹H and ¹³C NMR data can be proposed and subsequently confirmed using a suite of 2D NMR experiments.

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network. A key correlation would be observed between the protons of the C3 methylene (B1212753) group and the C4 methylene group, confirming the phenylethyl moiety's backbone connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. This would definitively link the predicted proton shifts for the C1 methyl groups, C3 methylene, C4 methylene, and the aromatic protons to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together molecular fragments. For this compound, crucial HMBC correlations would be expected from the protons of the C1 methyl groups to the quaternary C2 carbon and the C3 carbon. Additionally, correlations from the C4 methylene protons to the aromatic C5 carbon would confirm the link between the aliphatic chain and the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps correlations between protons that are close in space, providing insights into the molecule's preferred conformation in solution. NOESY would show through-space interactions between the C1 methyl protons and the C3 methylene protons, helping to define the spatial arrangement around the C2-C3 bond.

Table 1: Predicted ¹H and ¹³C NMR Signal Assignments and Key 2D NMR Correlations for this compound. Note: Chemical shifts (δ) are hypothetical and presented in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| C1 (2 x CH₃) | ~1.1 | ~29.0 | - | C2, C3 |

| C2 (-C(CH₃)₂NH₂) | - | ~52.0 | - | - |

| C3 (-CH₂-) | ~1.7 | ~45.0 | H4 | C1, C2, C4, C5 |

| C4 (-CH₂-) | ~2.6 | ~32.0 | H3 | C3, C5, C6/C10 |

| C5 (Ar C) | - | ~142.0 | - | - |

| C6/C10 (Ar CH) | ~7.2 | ~128.5 | H7/H9 | C4, C8 |

| C7/C9 (Ar CH) | ~7.3 | ~128.5 | H6/H10, H8 | C5 |

| C8 (Ar CH) | ~7.2 | ~126.0 | H7/C9 | C6/C10 |

The aliphatic chain of this compound possesses rotational freedom around its carbon-carbon single bonds (C2-C3 and C3-C4). Dynamic NMR spectroscopy, involving the acquisition of NMR spectra over a range of temperatures, can be employed to study the energetics of these conformational changes. grantome.comnih.gov

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, upon cooling, the rate of this rotation can be slowed significantly. If the energy barrier to rotation is sufficiently high, this can lead to the decoalescence of signals, where a single peak at room temperature splits into multiple distinct peaks at low temperature, representing different stable conformers. By analyzing the line shapes of these signals at various temperatures, it is possible to calculate the rate of exchange and, subsequently, the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net This provides valuable thermodynamic data on the molecule's conformational flexibility.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) characterizes the compound in its crystalline form. mdpi.comnih.gov This technique is particularly sensitive to the local electronic environment, which is influenced by the specific packing arrangement of molecules in the crystal lattice.

Should this compound exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool for their identification and characterization. researchgate.netosti.gov Each polymorph would likely exhibit a unique set of ¹³C chemical shifts due to differences in intermolecular interactions. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, allowing for the clear differentiation between polymorphic forms.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding a molecule's mass and, by extension, its elemental composition. Advanced techniques like tandem mass spectrometry further allow for the controlled fragmentation of the molecule, offering deep insights into its structural components.

High-resolution mass spectrometry is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov For this compound (C₁₁H₁₇N), the theoretical exact mass of the neutral molecule is 163.1361 Da. In a typical electrospray ionization (ESI) experiment in positive ion mode, the molecule would be observed as the protonated species, [M+H]⁺.

HRMS analysis would be expected to yield an m/z value for the [M+H]⁺ ion that is extremely close to the calculated exact mass of 164.1434 Da for the formula C₁₁H₁₈N⁺. This accurate mass measurement effectively rules out other possible elemental compositions and confirms the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of aliphatic amines is well-characterized and typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orglibretexts.orgmiamioh.edulibretexts.org For this compound, two primary fragmentation pathways are anticipated:

α-Cleavage (Loss of Phenethyl Radical): Cleavage of the C2-C3 bond would result in the loss of a neutral phenethyl radical (C₈H₉•) and the formation of a stable protonated 2-amino-2-methylpropane (tert-butylamine) fragment ion.

Benzylic Cleavage/Rearrangement: Fragmentation within the phenylethyl side chain is also highly probable. Cleavage of the C3-C4 bond (β-cleavage relative to the nitrogen) would generate a stable benzyl (B1604629) cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion. This fragment is characteristic of compounds containing a benzyl moiety.

Table 2: Predicted Major Fragment Ions for this compound in MS/MS Analysis.

| Proposed Fragment Ion Structure | Fragmentation Pathway | Neutral Loss | Predicted m/z |

|---|---|---|---|

| [C₄H₁₂N]⁺ | α-Cleavage at C2-C3 | C₇H₆• (Phenethyl radical) | 74.10 |

| [C₇H₇]⁺ | β-Cleavage at C3-C4 | C₄H₁₁N (2-amino-2-methylbutane) | 91.05 |

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that provides information about the size, shape, and charge of an ion in the gas phase, in addition to its mass-to-charge ratio (m/z). In the context of this compound, IM-MS would be employed to study its gas-phase conformation. After ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]+, the ions are guided into an ion mobility cell. Inside this cell, filled with a neutral buffer gas, the ions travel under the influence of a weak electric field.

Their velocity, or mobility, is dependent on their average rotational collision cross-section (CCS), which is a measure of their three-dimensional shape. Compact, folded conformations experience fewer collisions with the buffer gas and travel faster than extended, linear conformations. This allows for the separation of different conformers and provides an experimental CCS value that can be compared to theoretical values calculated for computationally modeled structures.

Furthermore, IM-MS is exceptionally useful for differentiating between structural isomers. Isomers of this compound, which have the identical mass and m/z ratio, would be indistinguishable by mass spectrometry alone. However, their potentially different shapes would result in distinct drift times and CCS values in an ion mobility experiment, allowing for their unambiguous identification and separation.

High-Performance Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) Coupled with Various Detectors (FID, NPD, MS)

Gas Chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. However, the primary amine functional group can cause peak tailing and poor reproducibility due to interactions with active sites on the column. vt.edu The use of specialized amine-specific columns or derivatization of the amine group can mitigate these issues. vt.eduh-brs.de

Flame Ionization Detector (FID): As a nearly universal detector for organic compounds, the FID would provide a strong response for this compound, making it suitable for quantification and purity assessment based on peak area percentage.

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen-containing compounds. This selectivity makes it extremely useful for detecting this compound in complex matrices with minimal interference from non-nitrogenous compounds.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the definitive method for identification. The mass spectrometer provides a mass spectrum for the eluting compound, which serves as a molecular fingerprint. The fragmentation pattern, resulting from electron ionization, would show characteristic fragments corresponding to the loss of a methyl group, the propylbenzene (B89791) side chain, and other structural features, confirming the molecule's identity. researchgate.net Short analytical columns can be used to decrease compound degradation in the GC oven during separation. nih.gov

Table 1: Representative GC Conditions for Amine Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column suitable for amines (e.g., Agilent J&W CP-Volamine) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min to 280°C |

| Detector | FID, NPD, or MS |

| Detector Temperature | FID/NPD: 300°C; MS Transfer Line: 280°C |

Supercritical Fluid Chromatography (SFC) for Specific Separation Challenges

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" chromatography technique due to reduced organic solvent consumption. uva.esresearchgate.net It possesses advantages of both gas and liquid chromatography, offering high efficiency and fast separations. uva.es For amines, which can be challenging in both GC and HPLC, SFC often provides excellent peak shapes without the need for aggressive mobile phase additives. researchgate.netresearchgate.net The technique is particularly powerful for separating isomers and can offer unique selectivity compared to HPLC, making it a valuable tool for purity analysis and method development for this compound. uva.eschromservis.bg

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism

Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups and molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. These include the N-H stretching vibrations of the primary amine group, C-N stretching, aromatic and aliphatic C-H stretching, and the characteristic C=C stretching bands of the phenyl ring.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the Raman spectrum of this compound would provide strong signals for the phenyl ring vibrations, complementing the FT-IR data. Both techniques are also sensitive to the solid-state environment of the molecule and can be used to identify and differentiate between different crystalline forms, or polymorphs.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Weak |

| Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Weak |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Strong |

| Aliphatic (C-H) | Stretch | 2975 - 2850 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600, 1475 | Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Solid-State Structures

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) , if a suitable single crystal of this compound can be grown, would provide an unambiguous determination of its molecular structure. This analysis yields precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It also reveals the packing arrangement of molecules within the crystal lattice and details of intermolecular interactions, such as hydrogen bonding involving the amine group.

X-ray Powder Diffraction (XRPD) is used when single crystals are not available or for analyzing bulk crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase. XRPD is invaluable for distinguishing between different polymorphs, which may have different physical properties. It is also a powerful tool for assessing the crystallinity and purity of a solid sample. Currently, no public crystal structure data is available for this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It plays a crucial role in verifying the stoichiometric formula of a newly synthesized or isolated substance by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular formula. This process is essential for confirming the purity and identity of a compound.

For this compound, with the molecular formula C₁₁H₁₇N, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). The molecular weight of the compound is the sum of the atomic weights of its constituent atoms.

The verification of the stoichiometric composition of this compound is achieved by comparing these theoretical percentages with the results obtained from experimental elemental analysis, typically performed using a CHN analyzer. This instrument combusts the sample in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively analyzed to determine the percentages of carbon, hydrogen, and nitrogen in the original sample.

The concordance between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the assigned molecular formula and the purity of the sample. nih.govresearchgate.net

The expected results from an elemental analysis of a pure sample of this compound would show experimental percentages of Carbon, Hydrogen, and Nitrogen that are in very close agreement with the calculated theoretical values. Any significant deviation from these values could indicate the presence of impurities or an incorrect structural assignment.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 80.92 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 10.49 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.58 |

| Total | 163.256 | 100.00 |

Chemical Reactivity and Derivatization Chemistry of 2 Methyl 4 Phenylbutan 2 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes 2-Methyl-4-phenylbutan-2-amine a potent nucleophile. This allows it to react with a wide range of electrophilic compounds. However, the steric bulk introduced by the two methyl groups on the alpha-carbon can influence the rate and feasibility of these reactions compared to less hindered primary amines.

Primary amines, such as this compound, can be alkylated by alkyl halides through nucleophilic aliphatic substitution. The reaction proceeds via an SN2 mechanism where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To achieve monoalkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine.

Arylation of this compound can be achieved through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to form a carbon-nitrogen bond with an aryl halide or triflate.

| Reaction Type | Electrophile | General Product | Notes |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') | Prone to overalkylation to form tertiary amines and quaternary ammonium salts. |

| Arylation | Aryl Halide (Ar-X) | N-Aryl Amine (Ar-NH-R') | Typically requires a metal catalyst (e.g., Palladium). |

The primary amine of this compound readily reacts with various acylating agents in nucleophilic acyl substitution reactions to form stable amide derivatives.

Carboxylic Acid Derivatives: The most common acylating agents are acid chlorides and acid anhydrides. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a leaving group (chloride or carboxylate, respectively). The direct condensation with a carboxylic acid is less efficient and typically requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water. khanacademy.org

Sulfonyl Chlorides: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. sigmaaldrich.com This reaction is a common method for protecting the amine group and is crucial in the synthesis of various medicinally important compounds. sigmaaldrich.com The resulting sulfonamide is generally a stable, crystalline solid.

Isocyanates: Isocyanates (R-N=C=O) react readily with primary amines to form substituted ureas. The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. nih.gov This reaction is typically fast and exothermic. aub.edu.lb

| Acylating Agent | General Formula | Product |

| Acid Chloride | R-COCl | N-Substituted Amide |

| Acid Anhydride | (R-CO)₂O | N-Substituted Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

| Isocyanate | R-N=C=O | Substituted Urea |

Imine Formation: As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. This is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comopenstax.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. openstax.org

Enamine Formation: Enamine formation typically occurs from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.commakingmolecules.comlibretexts.org The reaction with a primary amine like this compound leads to the formation of an imine. chemistrysteps.com

Oxazolidine (B1195125) Derivatives: Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. Their formation generally requires the reaction of a carbonyl compound with an amino alcohol, where both the hydroxyl and amine groups participate in the cyclization. Therefore, direct formation of a simple oxazolidine derivative from this compound and a carbonyl compound would not occur without prior modification of the amine to include a hydroxyl group.

The condensation reaction between this compound and an aldehyde or ketone is a classic method for forming a Schiff base (an imine). ijacskros.comdergipark.org.tr This reaction is an equilibrium process, and to drive it towards the product, water is typically removed from the reaction mixture, for instance, by azeotropic distillation. masterorganicchemistry.com The reaction is generally catalyzed by a mild acid, with an optimal pH often around 4-5. lumenlearning.com At a pH that is too low, the amine becomes protonated and non-nucleophilic, while at a high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com

The general mechanism for Schiff base formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon. openstax.org

Proton transfer to form a neutral carbinolamine intermediate. openstax.org

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). openstax.org

Elimination of water to form a positively charged iminium ion. libretexts.org

Deprotonation of the nitrogen to yield the neutral imine (Schiff base) and regenerate the acid catalyst. openstax.org

| Reactant | Product | Key Conditions |

| Aldehyde (R-CHO) | Aldimine (R-CH=N-R') | Mild acid catalyst, removal of water |

| Ketone (R₂C=O) | Ketimine (R₂C=N-R') | Mild acid catalyst, removal of water |

Basicity and Acid-Base Equilibria of this compound

The basicity of an amine is a measure of its ability to accept a proton (H⁺), quantified by the pKa of its conjugate acid (R-NH₃⁺). The lone pair of electrons on the nitrogen atom is responsible for this basic character.

The structure of this compound features a primary amine group attached to a tertiary carbon. The alkyl groups (two methyls and a phenethyl group) attached to the alpha-carbon are electron-donating, which would be expected to increase the electron density on the nitrogen and thus increase its basicity.

Formation and Characterization of Amine Salts and Ionic Liquids

The basic nature of the primary amino group in this compound facilitates the straightforward formation of ammonium salts upon reaction with a variety of Brønsted acids. This acid-base reaction is typically rapid and results in the formation of crystalline solids with distinct physicochemical properties compared to the freebase. The general reaction involves the protonation of the amine's lone pair of electrons.

General Reaction for Salt Formation: C₆H₅CH₂CH₂C(CH₃)₂NH₂ + HX → [C₆H₅CH₂CH₂C(CH₃)₂NH₃]⁺X⁻

These salts are often utilized in pharmaceutical and research settings to improve the compound's solubility in aqueous media, enhance its stability, and facilitate its handling and purification. For example, the hydrochloride salt can be prepared by treating a solution of the amine in an organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride.

While specific data for ionic liquids derived from this compound is not extensively documented in publicly available literature, the formation of ionic liquids from primary amines is a known concept. tcichemicals.com Ionic liquids are salts with melting points below 100 °C. By pairing the 2-methyl-4-phenylbutan-2-ammonium cation with a suitable large, asymmetric anion (e.g., bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻)), it is plausible to form low-melting-point salts. The properties of such ionic liquids would be influenced by the nature of the anion.

Below is a table of representative amine salts of this compound with their expected properties.

| Acid (HX) | Salt Name | Expected Physical State | Expected Solubility |

| Hydrochloric Acid (HCl) | 2-Methyl-4-phenylbutan-2-ammonium chloride | White crystalline solid | Water, Methanol |

| Sulfuric Acid (H₂SO₄) | 2-Methyl-4-phenylbutan-2-ammonium sulfate | White solid | Water |

| Acetic Acid (CH₃COOH) | 2-Methyl-4-phenylbutan-2-ammonium acetate | Solid or viscous oil | Water, Ethanol |

Reactions Involving the Phenyl Ring

The phenyl group in this compound is susceptible to a variety of transformations that are characteristic of aromatic compounds. These reactions allow for the introduction of new functional groups onto the aromatic ring, which can significantly alter the molecule's properties and serve as a handle for further derivatization.

Electrophilic Aromatic Substitution Reactions (Nitration, Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edu The substituent already present on the ring, in this case, the 2-amino-2-methylbutyl group, directs the position of the incoming electrophile. Due to the electron-donating nature of the alkyl group, it is an activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org This reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com This reaction would also produce a mixture of ortho and para halogenated derivatives.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and can be influenced by the reaction conditions.

The table below summarizes the expected products of electrophilic aromatic substitution on this compound.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Amino-2-methylbutyl)-4-nitrobenzene, 1-(2-Amino-2-methylbutyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-(2-Amino-2-methylbutyl)-4-bromobenzene, 1-(2-Amino-2-methylbutyl)-2-bromobenzene |

| Sulfonation | H₂SO₄, SO₃ | 4-(2-Amino-2-methylbutyl)benzenesulfonic acid, 2-(2-Amino-2-methylbutyl)benzenesulfonic acid |

Hydrogenation of the Aromatic System to Cyclohexyl Analogs

The aromatic phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation requires a catalyst, typically a noble metal such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere. google.com The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can influence the reaction's efficiency and selectivity. For instance, hydrogenation of aromatic amines to the corresponding cycloaliphatic compounds has been achieved using a supported ruthenium catalyst. google.com The resulting 2-methyl-4-cyclohexylbutan-2-amine is a saturated analog with different conformational flexibility and lipophilicity.

General Reaction for Hydrogenation: C₆H₅CH₂CH₂C(CH₃)₂NH₂ + 3H₂ --(Catalyst)--> C₆H₁₁CH₂CH₂C(CH₃)₂NH₂

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

The halogenated derivatives of this compound, obtained from the electrophilic halogenation described earlier, are valuable substrates for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, a bromo-substituted derivative could undergo a Suzuki coupling with a boronic acid, a Heck coupling with an alkene, or a Buchwald-Hartwig amination with another amine. These reactions provide access to a wide array of complex molecules. rsc.org

The general scheme for a Suzuki coupling of a halogenated derivative is shown below:

Br-C₆H₄-CH₂CH₂C(CH₃)₂NH₂ + R-B(OH)₂ --(Pd catalyst, base)--> R-C₆H₄-CH₂CH₂C(CH₃)₂NH₂

Oxidative and Reductive Transformations of this compound

Beyond the reduction of the phenyl ring, other oxidative and reductive transformations can be envisioned for this compound.

Oxidation: The primary amine group can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products could be formed. For instance, mild oxidation could potentially lead to the formation of a hydroxylamine (B1172632) or a nitroso compound, while stronger conditions might lead to cleavage of the carbon-nitrogen bond. Intramolecular cyclization involving oxidation of an aniline (B41778) moiety has been reported for related compounds. acs.org

Reduction: As the aliphatic chain and the amine group are already in a reduced state, further reduction would primarily target any functional groups that have been introduced in previous steps. For example, if a nitro group was introduced onto the phenyl ring via nitration, it could be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This would result in a diamino derivative.

Complexation Chemistry and Ligand Formation with Metal Ions

The primary amine group in this compound possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination chemistry. It can form stable complexes with a variety of transition metal ions. The steric bulk provided by the gem-dimethyl groups adjacent to the amine may influence the coordination geometry and the stability of the resulting metal complexes.

The formation of Schiff base ligands through the condensation of an amino group with a carbonyl compound is a common strategy to create more complex and versatile ligands. researchgate.net While this compound is a primary amine, its steric hindrance might influence the ease of formation and stability of such Schiff bases. These complexes could have potential applications in catalysis and materials science.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of the Coordination Chemistry of this compound

Therefore, it is not possible to provide a detailed, evidence-based article on the "" with the specific focus on its metal complexation as outlined in the user's request. The required subsections, "5.5.1. Chelation Behavior and Stability Constants" and "5.5.2. Coordination Modes and Geometry of Metal Complexes," cannot be addressed due to the absence of published research findings.

General principles of coordination chemistry suggest that as a primary amine, this compound could potentially act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. However, without experimental data, any discussion on its chelation behavior, the stability of its potential metal complexes, or the resulting coordination geometries would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

The scientific community has extensively studied the coordination chemistry of various amine ligands, leading to a deep understanding of their behavior in forming metal complexes. This body of research covers a wide range of amines with different steric and electronic properties, and has led to the development of ligands for various applications, including catalysis and materials science. Unfortunately, this compound does not appear to be among the compounds that have been investigated in this context and reported in the public domain.

Consequently, the creation of data tables and the presentation of detailed research findings as requested are not feasible. Any attempt to generate such content would be without a factual basis and would constitute a fabrication of scientific data.

Mechanistic Studies and Structure Reactivity Relationships of 2 Methyl 4 Phenylbutan 2 Amine

Kinetic Investigations of Key Chemical Reactions Involving 2-Methyl-4-phenylbutan-2-amine

No published studies were found that report on the kinetic investigations of chemical reactions involving this compound.

Determination of Rate Constants and Activation Parameters

There are no available data tables or research findings that provide rate constants (k) or activation parameters (such as activation energy, Ea, enthalpy of activation, ΔH‡, or entropy of activation, ΔS‡) for any chemical reaction involving this compound.

Isotope Effects for Mechanistic Elucidation of Reaction Steps

No research articles or experimental data were identified that describe the use of isotope effects (e.g., kinetic isotope effects, KIE) to elucidate the mechanistic steps of reactions involving this compound.

Role of this compound as an Organocatalyst or Ligand in Catalytic Systems

No publications were found that describe the use of this compound as an organocatalyst or as a ligand in any catalytic system.

Proposed Mechanisms of Catalytic Action and Turnover Frequencies

Given the absence of any research on its catalytic applications, there are no proposed mechanisms of catalytic action or reported turnover frequencies for this compound.

Influence of Steric and Electronic Factors on Catalytic Performance

The catalytic activity of a chiral amine is intricately governed by the interplay of steric and electronic factors within its molecular structure. In the case of this compound, these factors are dictated by the arrangement of its constituent groups: a tertiary amine, two methyl groups at the alpha-position, and a phenylethyl substituent.

Steric Factors:

The steric hindrance around the nitrogen atom of the amine is a critical determinant of its interaction with substrates. The presence of two methyl groups on the same carbon as the amino group in this compound creates a sterically congested environment. This bulkiness can influence the stereoselectivity of a reaction by dictating the facial approach of a substrate to the catalytic center.

Electronic Factors:

The electronic properties of this compound are primarily influenced by the electron-donating nature of the alkyl groups and the aromatic phenyl ring. The tertiary amine itself is a Lewis base, and its nucleophilicity and basicity are modulated by the surrounding substituents.

A hypothetical study on a series of related catalysts could illustrate these effects, as shown in the table below, which conceptualizes how modifications to the structure might impact catalytic outcomes.

| Catalyst Analogue | Key Structural Modification | Expected Impact on Steric Hindrance | Expected Impact on Basicity | Predicted Effect on Catalytic Performance |

| This compound | Two α-methyl groups | High | High | High stereoselectivity, moderate reactivity |

| 4-Phenylbutan-2-amine | One α-methyl group | Moderate | Moderate | Lower stereoselectivity, higher reactivity |

| 2,2-Dimethyl-4-phenylbutan-2-amine | Two α-methyl groups, one β-methyl group | Very High | High | Potentially higher stereoselectivity, lower reactivity |

| 2-Methyl-4-(4-nitrophenyl)butan-2-amine | Electron-withdrawing nitro group on phenyl ring | High | Lower | Similar stereoselectivity, altered reactivity due to modified electronics |

Theoretical Mechanistic Predictions and Experimental Validation

In the absence of extensive experimental data for this compound, theoretical and computational chemistry would be invaluable tools for predicting its mechanistic pathways and rationalizing its potential catalytic behavior.

Theoretical Mechanistic Predictions:

Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of reactions catalyzed by this compound. These calculations can provide insights into the reaction coordinates, activation energies, and the geometries of key intermediates. For example, modeling the interaction of the amine with a prochiral ketone in a reduction reaction could reveal the preferred binding mode that leads to a specific enantiomeric alcohol.

These theoretical models can dissect the contributions of steric and electronic effects. By systematically modifying the structure of the catalyst in silico (e.g., by replacing the methyl groups with other alkyl groups or altering the substituents on the phenyl ring), researchers can predict how these changes would affect the energy landscape of the reaction and, consequently, the enantioselectivity and reaction rate.

Experimental Validation:

The predictions derived from theoretical studies must be substantiated by experimental results. A systematic experimental investigation would involve synthesizing this compound and a series of its analogues and evaluating their performance in a suitable model reaction, such as the asymmetric reduction of a ketone or the alkylation of an aldehyde.

The experimental outcomes, including reaction yields, enantiomeric excesses, and reaction kinetics, would then be compared with the theoretical predictions. For instance, if computational models predict that increasing the steric bulk at the alpha-position enhances enantioselectivity, this hypothesis can be tested by comparing the performance of this compound with that of an analogue possessing larger substituents.

A strong correlation between theoretical predictions and experimental observations would validate the proposed reaction mechanism and provide a robust framework for the rational design of more efficient catalysts based on the this compound scaffold. Kinetic studies, such as determining the order of the reaction with respect to the catalyst and substrates, and spectroscopic analysis of the reaction mixture to identify intermediates, would further elucidate the mechanistic details.

Computational Chemistry and Molecular Modeling of 2 Methyl 4 Phenylbutan 2 Amine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, a wide range of molecular properties.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. A typical DFT study on 2-Methyl-4-phenylbutan-2-amine would involve optimizing the molecule's three-dimensional structure to find its lowest energy arrangement of atoms, known as the ground state geometry. This process would yield precise bond lengths, bond angles, and dihedral angles. From this optimized geometry, the ground state energy can be calculated, which is a key piece of data for determining the molecule's stability. Different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) could be employed to ensure the reliability of the results. However, no published studies presenting these specific calculations for this compound were found.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry. These methods are computationally more demanding than DFT and are typically used for smaller molecules or to benchmark the results from less expensive methods. A search for high-accuracy ab initio calculations on this compound did not yield any specific results.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of a compound.

IR Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. By analyzing the vibrational modes, each peak in the theoretical IR spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This aids in the interpretation of experimental IR spectra.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

Despite the utility of these methods, no studies containing calculated spectroscopic parameters for this compound could be located.

Conformational Searching and Energy Landscape Mapping